Fmoc-1-pyrrolidine-3-carboxylic acid
Description
Chemical Identity and Significance
9-Fluorenylmethoxycarbonyl-1-pyrrolidine-3-carboxylic acid, identified by the Chemical Abstracts Service number 885951-89-3, represents a sophisticated example of protected amino acid derivatives used in modern peptide synthesis. The compound possesses the molecular formula C20H19NO4 with a molecular weight of 337.37 grams per mole, establishing its position among medium-sized organic molecules with considerable structural complexity. The systematic nomenclature of this compound, alternatively designated as 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid, reflects its dual nature as both a fluorenylmethoxycarbonyl-protected amine and a pyrrolidine carboxylic acid derivative.
The structural architecture of this compound incorporates several key functional elements that contribute to its utility in peptide chemistry. The fluorenylmethoxycarbonyl protecting group, attached to the nitrogen atom of the pyrrolidine ring, provides base-labile protection that can be selectively removed under mild basic conditions. The carboxylic acid functionality positioned at the 3-position of the pyrrolidine ring serves as the reactive site for peptide bond formation, enabling incorporation of this non-proteinogenic amino acid into peptide sequences. This combination of protective and reactive functionalities makes the compound particularly valuable for introducing structural diversity into peptide scaffolds while maintaining synthetic accessibility.
The significance of 9-fluorenylmethoxycarbonyl-1-pyrrolidine-3-carboxylic acid extends beyond its immediate synthetic utility to encompass broader implications for peptide design and drug development. Pyrrolidine-3-carboxylic acid, also known as beta-proline, represents a conformationally constrained amino acid that can influence peptide secondary structure and biological activity. The incorporation of such non-natural amino acids into peptide sequences has become increasingly important in pharmaceutical research, where structural modifications can enhance metabolic stability, improve target selectivity, and modulate biological activity. The availability of this fluorenylmethoxycarbonyl-protected derivative facilitates the systematic exploration of beta-proline-containing peptides using standard solid-phase peptide synthesis protocols.
Historical Development of Fluorenylmethoxycarbonyl Protection Strategy
The development of the fluorenylmethoxycarbonyl protecting group represents a pivotal advancement in amino acid protection chemistry, originating from the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. The initial motivation for developing this protecting group arose from the recognition that existing amino-protecting groups were predominantly cleaved by acidic conditions of varying strengths, while there was a notable absence of complementary protecting groups that could be removed under basic conditions with similar selectivity. This observation led Carpino and Han to investigate base-labile alternatives that would provide orthogonal protection schemes for amino acid synthesis.
The synthesis of fluorenylmethoxycarbonyl chloride, the key reagent for installing the fluorenylmethoxycarbonyl group, was achieved through the reaction of 9-fluorenylmethanol with phosgene. As an alternative approach, the researchers also prepared 9-fluorenylmethyl azidoformate by treating fluorenylmethoxycarbonyl chloride with sodium azide. These reagents enabled the efficient introduction of the fluorenylmethoxycarbonyl group onto amino acid substrates, with initial demonstrations focusing on glycine as a model system. The deprotection studies revealed that treatment with liquid ammonia quantitatively released the original amine along with easily separable byproducts carbon dioxide and dibenzofulvalene.
The unique properties of the fluorenylmethoxycarbonyl group that distinguished it from existing protecting groups included its exceptional lability to bases, particularly secondary amines such as piperidine, morpholine, and ethanolamine. This base sensitivity contrasted sharply with the acid-labile nature of most contemporary protecting groups, providing the foundation for orthogonal protection strategies. However, the initial applications of fluorenylmethoxycarbonyl protection in solution-phase synthesis revealed certain limitations, particularly related to the reactivity of the dibenzofulvene cleavage product, which could potentially reattach to the liberated amine or prove difficult to separate from reaction products.
The commercial development of fluorenylmethoxycarbonyl chemistry was supported by patent protection, with Carpino and Han securing United States Patent 3,835,175 on September 10, 1974, covering fluorenylmethoxycarbonyl chloride and related derivatives as compounds useful in peptide synthesis and optical isomer separation. A subsequent patent, United States Patent 3,906,031 issued on September 16, 1975, specifically claimed fluorenylmethoxycarbonyl-protected amino acids, particularly phenylalanine. Both patents were assigned to Research Corporation of New York, facilitating the broader adoption of this technology in academic and industrial settings.
Transition from tert-Butyloxycarbonyl to Fluorenylmethoxycarbonyl Methodology in Peptide Chemistry
The transition from tert-butyloxycarbonyl to fluorenylmethoxycarbonyl methodology in peptide chemistry represents one of the most significant paradigm shifts in synthetic peptide chemistry, fundamentally altering the way researchers approach peptide synthesis. The tert-butyloxycarbonyl strategy, also developed by Louis A. Carpino in earlier work, had established itself as the predominant method for solid-phase peptide synthesis through the 1970s and early 1980s. This methodology utilized tert-butyloxycarbonyl as a temporary alpha-amino protecting group in combination with benzyl-based permanent side-chain protecting groups, creating an effective but limited protection scheme.
The limitations of the tert-butyloxycarbonyl methodology became increasingly apparent as peptide chemists attempted more complex syntheses and sought to incorporate modified amino acids. The primary concern centered on the lack of complete differentiation between the reaction conditions required for tert-butyloxycarbonyl removal and the cleavage of semipermanent side-chain protecting groups. While the temporary tert-butyloxycarbonyl group could be removed under milder acidic conditions than permanent groups, the latter groups were not completely stable following repeated tert-butyloxycarbonyl removal cycles. This problem was particularly acute in the synthesis of longer peptides or those containing acid-sensitive modifications.
The introduction of fluorenylmethoxycarbonyl methodology provided a solution to these limitations through the establishment of a truly orthogonal protection scheme. The fluorenylmethoxycarbonyl/tert-butyl strategy, developed in 1978 by Meienhofer and coworkers, utilized fluorenylmethoxycarbonyl protection for the alpha-amino group and tert-butyl-based protection for side chains. This approach enabled the selective removal of the temporary fluorenylmethoxycarbonyl group through beta-elimination reactions with secondary amines such as piperidine, while side-chain protecting groups and peptide-resin bonds remained cleavable only by trifluoroacetic acid. The orthogonal nature of these cleavage mechanisms allowed for fine-tuning of reaction conditions and enhanced synthetic performance.
The practical advantages of fluorenylmethoxycarbonyl methodology extended beyond the theoretical benefits of orthogonal protection to encompass significant improvements in synthetic accessibility and automation. The fluorenylmethoxycarbonyl chemistry proved readily amenable to automation because it eliminated the need for corrosive trifluoroacetic acid in synthetic cycles and provided a convenient ultraviolet-active indicator of deprotection success through the release of the fluorene chromophore. This latter feature enabled real-time monitoring of synthesis progress and facilitated optimization of reaction conditions. Furthermore, the mild basic conditions required for fluorenylmethoxycarbonyl removal proved compatible with a wide range of modified peptides, including phosphorylated and glycosylated sequences that were problematic using tert-butyloxycarbonyl methodology.
Evolution of Pyrrolidine Derivatives in Chemical Research
The evolution of pyrrolidine derivatives in chemical research encompasses a rich history of synthetic methodology development and biological activity exploration that spans several decades of intensive investigation. Pyrrolidine, systematically known as tetrahydropyrrole with the molecular formula (CH2)4NH, serves as the foundational heterocyclic structure for numerous biologically active compounds and synthetic intermediates. The compound exists as a colorless liquid that exhibits complete miscibility with water and most organic solvents, while possessing a characteristic odor described as ammoniacal, fishy, and shellfish-like. This unique combination of physical properties and structural features has made pyrrolidine an attractive target for chemical modification and derivatization.
The industrial production of pyrrolidine has been optimized through the development of efficient catalytic processes that enable large-scale synthesis from readily available starting materials. The predominant industrial method involves the reaction of 1,4-butanediol with ammonia at temperatures ranging from 165 to 200 degrees Celsius under pressures of 17 to 21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina. This process is conducted in the liquid phase using continuous tube or tube bundle reactors operated in the cycle gas method, with catalyst arranged as a fixed bed in downflow mode. The resulting product undergoes multistage purification and separation through extractive and azeotropic distillation to achieve the required purity specifications for subsequent chemical transformations.
The synthetic versatility of pyrrolidine derivatives has been demonstrated through the development of numerous cascade reactions that enable the construction of five-membered nitrogen-containing heterocyclic rings. In laboratory settings, pyrrolidine synthesis has traditionally been accomplished through the treatment of 4-chlorobutan-1-amine with strong bases, providing a straightforward route to the parent heterocycle. However, the development of more sophisticated synthetic approaches has enabled the preparation of substituted pyrrolidines with defined stereochemistry and functional group patterns, expanding the scope of accessible derivatives for biological evaluation and synthetic applications.
The recognition of pyrrolidine derivatives as privileged scaffolds in medicinal chemistry has driven extensive research into their biological activities and therapeutic potential. Recent investigations spanning the period from 2015 to 2023 have revealed remarkable diversity in the pharmacological profiles of pyrrolidine-containing compounds, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition activities. The structural framework of pyrrolidine provides an ideal template for the introduction of diverse substituents that can modulate biological activity, metabolic stability, and target selectivity. This versatility has made pyrrolidine derivatives essential components in drug discovery programs focused on addressing various therapeutic areas and unmet medical needs.
The specific development of pyrrolidine-3-carboxylic acid derivatives, also known as beta-proline derivatives, represents a particularly important subset of pyrrolidine chemistry with significant implications for peptide modification and drug design. Research conducted by Professor Fujie Tanaka and colleagues has resulted in the development of novel synthetic methodologies for accessing these compounds through highly selective organocatalytic Michael reactions. These reactions utilize readily available starting materials such as enoates and nitroalkanes to construct pyrrolidine-3-carboxylic acid derivatives in as few as two synthetic steps at low temperatures. The commercial significance of these developments is reflected in market projections indicating growth of the global proline market from approximately 268 million United States dollars to 363 million United States dollars, representing a compound annual growth rate of 5.2 percent.
The catalytic applications of pyrrolidine-3-carboxylic acid derivatives have been extensively investigated, with particular emphasis on their utility in enantioselective organic transformations. Research conducted by Zhang, Mitsumori, and colleagues demonstrated the exceptional effectiveness of 3-pyrrolidinecarboxylic acid and related derivatives as catalysts for anti-selective Mannich-type reactions. Both (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid demonstrated high catalytic efficiency in reactions of aldehydes with alpha-imino esters under mild conditions, affording anti-Mannich products with remarkable diastereoselectivity and enantioselectivity ratios reaching 99:1 and greater than 99 percent enantiomeric excess, respectively. The mechanistic studies revealed that the acid group positioned at the beta-position of the pyrrolidine ring plays a crucial role in facilitating carbon-carbon bond formation and directing both anti-selectivity and enantioselectivity.
Table 1: Chemical Properties of 9-Fluorenylmethoxycarbonyl-1-pyrrolidine-3-carboxylic acid
Table 2: Historical Timeline of Fluorenylmethoxycarbonyl Development in Peptide Chemistry
Structure
2D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411210 | |
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-89-3 | |
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Fmoc-1-pyrrolidine-3-carboxylic acid typically involves a multi-step process starting with commercially available starting materials. This process often employs reagents such as piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane .
Chemical Reactions Analysis
Fmoc-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases like piperidine.
Coupling Reactions: It is frequently used in solid-phase peptide synthesis (SPPS), where it participates in amide bond formation.
Common reagents used in these reactions include piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate . Major products formed from these reactions are typically peptides and other amino acid derivatives .
Scientific Research Applications
Peptide Synthesis
Fmoc-1-pyrrolidine-3-carboxylic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amine group during the assembly of peptide chains. This process involves:
- Attachment to Solid Support : The compound is attached to a resin support, enabling sequential addition of amino acids.
- Deprotection and Coupling : The Fmoc group is selectively removed under mild acidic conditions, exposing the free amine for further reactions with other amino acids.
This method facilitates the construction of complex peptide sequences necessary for various biological functions .
Drug Development
Research indicates that peptides synthesized using this compound can interact with biological receptors and enzymes, leading to significant pharmacological effects. This interaction is crucial for developing new therapeutic agents targeting specific diseases. The structural properties of this compound enhance its stability and reactivity, making it an attractive candidate in drug design .
Biotechnology
The compound is also employed in producing peptide vaccines, aiding in designing immunogenic peptides that stimulate an immune response. This application is vital for vaccine development against various diseases .
Neuroscience Research
In neuroscience, this compound is used to create neuropeptides essential for studying neural signaling and potential treatments for neurological disorders. Its unique structure contributes to its effectiveness in these applications .
Biological Activities
Research has shown that derivatives containing pyrrolidine structures exhibit several biological activities:
- Neuroprotective Properties : Some studies suggest that these compounds can protect neuronal cells from damage, offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, beneficial in treating conditions like arthritis.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines .
Peptide Interaction Studies
Research demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to specific receptors compared to those synthesized without it. This highlights its importance in optimizing peptide-based therapeutics.
Catalytic Applications
Another study explored the use of derivatives of this compound as catalysts in organic transformations, showcasing their effectiveness in asymmetric synthesis and providing pathways for synthesizing complex molecules with high enantiomeric purity .
Mechanism of Action
The mechanism of action of Fmoc-1-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, typically using piperidine . This allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptide sequences .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Fmoc-1-pyrrolidine-3-carboxylic acid and analogous compounds:
Structural and Functional Differences
Ring Size and Conformational Constraints
- Fmoc-trans-Pro(3-Ph)-OH retains the pyrrolidine ring but introduces a phenyl group at C3, increasing hydrophobicity and aggregation propensity in peptide chains .
Functional Group Modifications
- (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid incorporates a pyridyl moiety, enhancing hydrogen-bonding capacity and solubility in polar solvents .
- Fmoc-L-Pro(4-STrt)-OH features a tritylmercapto group, enabling site-specific disulfide bridging in peptides, a critical feature for stabilizing tertiary structures .
Protection Group Variations
- 3-Amino-1-Boc-pyrrolidine-3-carboxylic acid uses Boc (tert-butoxycarbonyl) protection, which is stable under basic conditions but cleaved under acidic conditions, unlike the base-labile Fmoc group .
Biological Activity
Fmoc-1-pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Pro, is a significant compound in organic chemistry, particularly in the field of peptide synthesis. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring and a carboxylic acid functional group. This compound's unique properties allow it to play an essential role in various biological activities and medicinal applications.
- Molecular Formula : C20H19NO4
- Molecular Weight : 353.4 g/mol
- CAS Number : 885951-89-3
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
The Fmoc group serves as a temporary protecting group for the amino functionality during peptide synthesis, enabling selective reactions without interference from the amine group. The stereochemistry of the compound, denoted by (3S), is crucial as it influences both chemical reactivity and biological activity.
Role in Peptide Synthesis
Fmoc-Pro is primarily utilized as a building block in peptide synthesis. The incorporation of this compound into peptides allows for precise control over stereochemistry, which is vital for the biological function of the resulting peptides. Research indicates that peptides synthesized with Fmoc-Pro can interact with various biological receptors and enzymes, leading to significant effects on biological systems.
Potential Therapeutic Applications
Studies have shown that derivatives of pyrrolidine structures, including Fmoc-Pro, exhibit various biological activities such as:
- Neuroprotective Properties : Compounds containing pyrrolidine rings have been linked to neuroprotection, potentially offering therapeutic avenues for neurological disorders.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.
- BACE-1 Inhibition : Recent research has identified pyrrolidine derivatives capable of inhibiting the BACE-1 enzyme, which is implicated in Alzheimer's disease. These compounds showed sub-micromolar activity, highlighting their potential in neurodegenerative disease treatment .
Peptide Synthesis Efficiency
A study evaluated the efficiency of Fmoc-removal using various bases and solvent systems. The use of pyrrolidine as a base in less polar solvent mixtures resulted in improved peptide purities compared to traditional methods using piperidine. This finding suggests that Fmoc-Pro can be effectively utilized in greener synthetic methodologies while maintaining high yields and purities in peptide synthesis .
Antibacterial Activity
Research involving novel pyrrolidine derivatives has indicated antibacterial properties against both gram-positive and gram-negative bacteria. Compounds synthesized from pyrrolidine-3-carboxylic acid derivatives showed moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing antibacterial agents .
Comparative Table of Biological Activities
Q & A
Q. How does the pKa of the 3-carboxylic acid group affect peptide solubility and reactivity?
- Methodological Answer : The pKa (~3.5–4.0) increases hydrophilicity in neutral buffers, aiding solubility. However, under acidic SPPS conditions (e.g., TFA cleavage), protonation reduces electrostatic repulsion, potentially causing aggregation. Adjust pH during purification (e.g., use ammonium bicarbonate buffers) to balance solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
